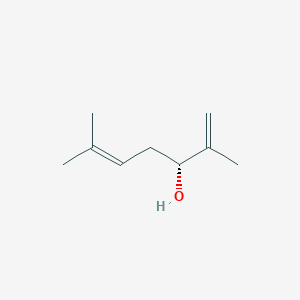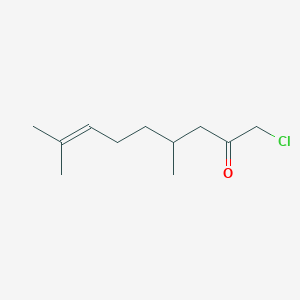![molecular formula C29H23GeN B14429198 N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline CAS No. 82505-82-6](/img/structure/B14429198.png)
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline is an organogermanium compound that features a unique structure combining a germanium atom with a butadiyne linkage and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of a triphenylgermyl group with a butadiyne linkage, followed by the introduction of an aniline moiety. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and provide a suitable medium for the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced germanium species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium oxides, while substitution reactions can introduce various functional groups onto the aniline ring.
科学的研究の応用
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organogermanium compounds.
Biology: Its potential biological activity is being explored, particularly in the context of its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
作用機序
The mechanism by which N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline exerts its effects is not fully understood. it is believed to interact with molecular targets through its germanium and aniline moieties. These interactions may involve binding to specific proteins or enzymes, thereby modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
N-Methyl-N-[4-(triphenylstannyl)buta-1,3-diyn-1-yl]aniline: This compound is similar in structure but contains a tin atom instead of germanium.
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline: This compound features a silicon atom in place of germanium.
Uniqueness
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline is unique due to the presence of the germanium atom, which imparts distinct electronic and chemical properties. This makes it particularly interesting for applications in materials science and organic electronics, where the germanium atom can influence the compound’s conductivity and reactivity.
特性
CAS番号 |
82505-82-6 |
|---|---|
分子式 |
C29H23GeN |
分子量 |
458.1 g/mol |
IUPAC名 |
N-methyl-N-(4-triphenylgermylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C29H23GeN/c1-31(29-22-12-5-13-23-29)25-15-14-24-30(26-16-6-2-7-17-26,27-18-8-3-9-19-27)28-20-10-4-11-21-28/h2-13,16-23H,1H3 |
InChIキー |
FVFPCRUZFQUITF-UHFFFAOYSA-N |
正規SMILES |
CN(C#CC#C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)





silane](/img/structure/B14429194.png)


